

Spectroscopic and Physicochemical Data of 2-Chloroquinoxaline-6-carbonitrile: A Technical Overview

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Compound of Interest

Compound Name: 2-Chloroquinoxaline-6-carbonitrile

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This guide provides a comprehensive overview of the available spectroscopic and physicochemical data for **2-Chloroquinoxaline-6-carbonitrile**, a key intermediate in medicinal chemistry and drug development. Due to the limited availability of specific experimental spectra for this compound in public databases, this document also presents reference data from the closely related parent compound, 2-Chloroquinoxaline. This information is intended for researchers, scientists, and professionals in the field of drug development.

Physicochemical Properties of 2-Chloroquinoxaline-6-carbonitrile

The fundamental physicochemical properties of **2-Chloroquinoxaline-6-carbonitrile** have been compiled from available sources and are presented in Table 1.



| Property | Value | Reference |
|-------------------|--|-----------|
| CAS Number | 1192756-62-9 | |
| Molecular Formula | C ₉ H ₄ CIN ₃ | |
| Molecular Weight | 189.6 g/mol | |
| Melting Point | 177-178 °C | |
| IUPAC Name | 2-chloro-6- quinoxalinecarbonitrile | |
| Physical Form | Powder | |

Spectroscopic Data (Reference Compound: 2-Chloroquinoxaline)

Detailed experimental spectroscopic data for **2-Chloroquinoxaline-6-carbonitrile** is not readily available. However, the data for the parent compound, 2-Chloroquinoxaline (CAS: 1448-87-9), provides a valuable reference for spectral interpretation.

¹H NMR

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
|---|--------------|--------------------------|------------|
| Data not available in a quantitative format | | | |

¹³C NMR

| Chemical Shift (δ) ppm | Assignment | |
|---|------------|--|
| Data not available in a quantitative format | | |

Note: While ¹H and ¹³C NMR spectra for 2-Chloroquinoxaline are mentioned in databases, specific peak assignments and quantitative data are not provided in the search results.[1][2]



The IR spectrum of 2-Chloroquinoxaline was obtained using a KBr-Pellet technique.[1] Key absorptions are characteristic of the quinoxaline core and the carbon-chlorine bond.

| Wavenumber (cm⁻¹) | Intensity | Assignment |
|-------------------|-------------|----------------------|
| 3100-3000 | Weak-Medium | Aromatic C-H stretch |
| 1600-1585 | Medium | Aromatic C=C stretch |
| 1500-1400 | Medium | Aromatic C=C stretch |
| ~800-600 | Strong | C-Cl stretch |

The mass spectrum for 2-Chloroquinoxaline was obtained via Gas Chromatography-Mass Spectrometry (GC-MS).[1]

| m/z | Relative Intensity | Assignment |
|-----|--------------------|----------------------|
| 164 | High | [M]+ (Molecular ion) |
| 129 | Highest | [M-CI] ⁺ |
| 102 | Medium | [M-CI-HCN]+ |

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for a solid organic compound like **2-Chloroquinoxaline-6-carbonitrile**.

- 1. Nuclear Magnetic Resonance (NMR) Spectroscopy
- Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent should be based on the solubility of the compound and its non-interference with the spectral regions of interest. Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.
- Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300, 400, or 500 MHz).

Foundational & Exploratory





- ¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected range of proton resonances (typically 0-12 ppm), and a relaxation delay appropriate for the compound.
- ¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans is typically required due to the lower natural abundance of ¹³C. The spectral width should encompass the expected range of carbon resonances (typically 0-200 ppm).

2. Infrared (IR) Spectroscopy

- Sample Preparation (KBr Pellet): Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar. Grind the mixture to a fine, uniform powder. Press the powder into a thin, transparent pellet using a hydraulic press.
- Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
- Data Acquisition: Record a background spectrum of the empty sample compartment. Place
 the KBr pellet in the sample holder and record the sample spectrum. The spectrum is
 typically recorded in the range of 4000-400 cm⁻¹.

3. Mass Spectrometry (MS)

- Sample Introduction: For a volatile and thermally stable compound, Gas Chromatography-Mass Spectrometry (GC-MS) can be used. A dilute solution of the sample is injected into the GC, where it is vaporized and separated. For less volatile compounds, direct infusion or techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) can be employed.
- Ionization: In GC-MS, Electron Impact (EI) is a common ionization method. ESI is a softer ionization technique often used for more polar and thermally labile molecules.
- Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

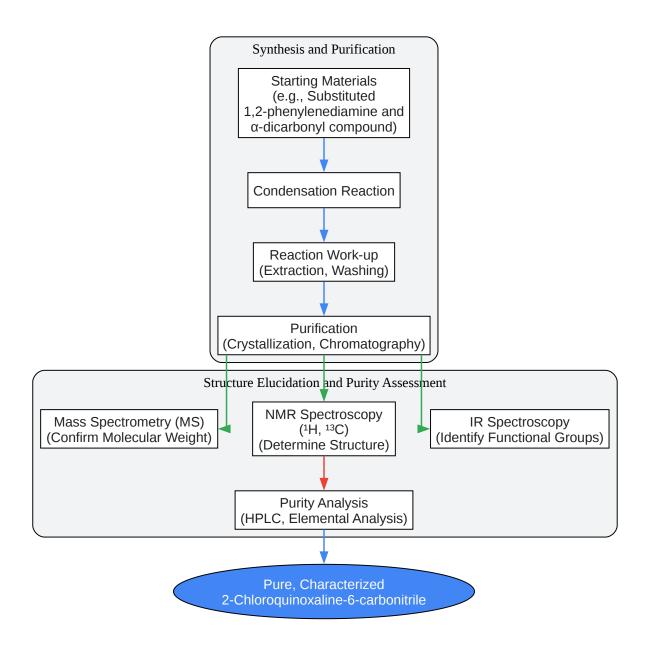


• Data Acquisition: The detector records the abundance of ions at each m/z value, generating the mass spectrum.

Logical Workflow for Synthesis and Characterization

The synthesis of a novel quinoxaline derivative for potential drug development applications typically follows a structured workflow from initial synthesis to final characterization.





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Caption: Synthetic and Characterization Workflow for 2-Chloroquinoxaline-6-carbonitrile.



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References

- 1. 2-Chloroquinoxaline | C8H5ClN2 | CID 238938 PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Chloroquinoxaline(1448-87-9) 1H NMR spectrum [chemicalbook.com]
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